Home > Products > Screening Compounds P21312 > 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide -

3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Catalog Number: EVT-4384362
CAS Number:
Molecular Formula: C23H30N2O4
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. []
  • Relevance: This compound shares the core structure of 2,3-dihydro-1,4-benzodioxin-6-yl with the target compound, 3-[1-(1-Cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. The presence of the sulfonamide group in this compound, although with a different substituent, suggests a potential relationship in terms of synthesis or biological activity.

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

  • Compound Description: This group of compounds represents a series of derivatives synthesized from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide. These derivatives were investigated for their bacterial biofilm inhibition and cytotoxicity properties. Some compounds within this series, specifically 5f and 5e, exhibited noteworthy inhibitory activity against the biofilms of Escherichia coli and Bacillus subtilis. []
  • Relevance: Similar to the previous compound, these derivatives share the 2,3-dihydro-1,4-benzodioxin-6-yl core with 3-[1-(1-Cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. The variations in the N-alkyl/aralkyl substituents within this series highlight the exploration of structure-activity relationships, potentially providing insights into the properties of the target compound.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

  • Compound Description: This compound represents another parent sulfonamide incorporating the 1,4-benzodioxin ring and acts as a precursor to a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. It exhibited good inhibitory activity against specific Gram-positive and Gram-negative bacterial strains. []
  • Relevance: Again, this compound shares the 2,3-dihydro-1,4-benzodioxin-6-yl moiety with the target compound. The presence of a sulfonamide group, although with a methylbenzene substituent instead of nitrobenzene, indicates a structural similarity and potential for analogous biological activity to 3-[1-(1-Cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide.

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

  • Compound Description: This series of compounds, derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, was investigated for antibacterial and lipoxygenase inhibition activities. Compounds 5a and 5b within this series demonstrated good antibacterial activity, while compounds 5c and 5e showed decent inhibition of the lipoxygenase enzyme. []
  • Relevance: These derivatives share the core 2,3-dihydro-1,4-benzodioxin-6-yl structure with the target compound and are structurally similar to the N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, highlighting the exploration of structure-activity relationships related to both the sulfonamide substituent and the N-alkyl/aralkyl groups. This information may be valuable in understanding the properties of 3-[1-(1-Cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide.

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • Compound Description: This compound acts as a precursor in the synthesis of 2-[amino]-N-(un/substituted-phenyl)acetamides. It incorporates the 1,4-benzodioxane ring and a sulfonamide group with a 4-chlorophenyl substituent. []
  • Relevance: Like the previous compounds, this molecule shares the 2,3-dihydro-1,4-benzodioxin-6-yl moiety with 3-[1-(1-Cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. The presence of the sulfonamide group, albeit with a different substituent, suggests a potential relationship in synthetic pathways or biological activity due to the shared structural features.
  • Compound Description: This series of compounds is synthesized from 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. The compounds were tested for antimicrobial and antifungal activities, with compound 7l, 2-[amino]-N-(3,5-dimethylphenyl)acetamide, showing promising antimicrobial potential and low hemolytic activity. []
  • Relevance: This series of compounds shares the 2,3-dihydro-1,4-benzodioxin-6-yl core and the sulfonamide group with different substituents compared to 3-[1-(1-Cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. The variations in the phenyl acetamide portion of these molecules highlight the exploration of structure-activity relationships and provide a basis for understanding the effects of different substituents on the biological activity of compounds containing the 2,3-dihydro-1,4-benzodioxin-6-yl moiety.
  • Compound Description: This series of sulfonamides contains both benzodioxane and acetamide moieties and was studied for inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). Several compounds in this series displayed significant inhibition of yeast α-glucosidase, while exhibiting weaker inhibition of AChE. []
  • Relevance: Similar to the target compound, this series incorporates the 2,3-dihydro-1,4-benzodioxin-6-yl moiety and an acetamide group, though the target compound features a piperidine ring connecting them, while these compounds are linked directly through a nitrogen atom. The shared structural features and variations in the phenyl ring substituents make these compounds relevant for understanding the structure-activity relationships of 3-[1-(1-Cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide.

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

  • Compound Description: This series of compounds, synthesized from 1,4-benzozzdioxan-6-amine, was investigated as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes through their inhibitory activity against acetylcholinesterase and α-glucosidase. Compounds 5j and 5d exhibited moderate inhibition against acetylcholinesterase, while compounds 5i and 5f showed moderate inhibition against α-glucosidase. []
  • Relevance: These derivatives, similar to the target compound, contain the 2,3-dihydro-1,4-benzodioxin-6-yl core and a sulfonamide group. The variations in the N-alkyl/aralkyl substituents, mirroring those in the previously mentioned series, emphasize the continued exploration of structure-activity relationships and provide further context for understanding the potential properties and applications of 3-[1-(1-Cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide.

N-(2,3-dihydrobenzo[1,4]-dioxin-2-ylcarbonyl)piperazine

  • Compound Description: This compound is a crucial intermediate in the synthesis of Doxazosin, an anti-hypertensive drug. It contains a piperazine ring directly linked to the benzodioxane moiety through a carbonyl group. []
  • Relevance: Although this compound lacks the sulfonamide group, its inclusion of both the 2,3-dihydro-1,4-benzodioxin moiety and the piperazine ring present in 3-[1-(1-Cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide makes it structurally relevant. This similarity highlights the potential for the benzodioxane-piperazine combination to be incorporated into molecules with diverse biological activities.

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides

  • Compound Description: This series of compounds was explored as potential therapeutic agents for Alzheimer's disease. []
  • Relevance: These compounds are structurally analogous to the previously mentioned N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamides, with the only difference being the substitution of the chlorine atom with a bromine atom on the benzenesulfonamide group. This similarity to the target compound, 3-[1-(1-Cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, further highlights the impact of halogen substitutions on the biological activity of these compounds.

Properties

Product Name

3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

IUPAC Name

3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C23H30N2O4/c26-22(24-19-7-8-20-21(16-19)29-15-14-28-20)9-6-17-10-12-25(13-11-17)23(27)18-4-2-1-3-5-18/h4,7-8,16-17H,1-3,5-6,9-15H2,(H,24,26)

InChI Key

HJSOGZQDBJAFJT-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC4=C(C=C3)OCCO4

Canonical SMILES

C1CCC(=CC1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC4=C(C=C3)OCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.